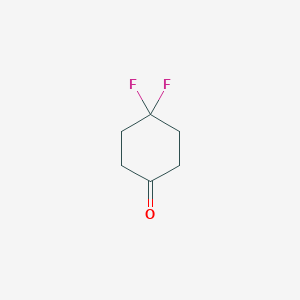

4,4-Difluorocyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,4-difluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYSPVRERVXMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578318 | |

| Record name | 4,4-Difluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-18-0 | |

| Record name | 4,4-Difluorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22515-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4-Difluorocyclohexanone (CAS: 22515-18-0) for Chemical Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexanone, CAS number 22515-18-0. It is intended for researchers, medicinal chemists, and professionals in drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its significant applications as a fluorinated building block in the pharmaceutical and agrochemical industries. Safety, handling, and storage information are also provided. The strategic incorporation of the gem-difluoromethylene group is highlighted for its ability to modulate molecular properties critical for modern drug design.

Introduction

This compound is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its utility stems from the presence of a ketone functional group, which allows for a wide range of chemical transformations, and the gem-difluoromethylene moiety. The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, lipophilicity, and other pharmacokinetic and pharmacodynamic properties.[1][2][3] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyl or ether functionalities and can impose specific conformational constraints on a molecule.[4][5][6] This guide consolidates technical data and methodologies to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 22515-18-0 | [7] |

| Molecular Formula | C₆H₈F₂O | [7][8] |

| Molecular Weight | 134.12 g/mol | [7][8] |

| IUPAC Name | 4,4-difluorocyclohexan-1-one | |

| SMILES | FC1(F)CCC(=O)CC1 | |

| InChI Key | NYYSPVRERVXMLJ-UHFFFAOYSA-N | [8] |

| MDL Number | MFCD08146635 | [7] |

Table 2: Physical and Safety Properties

| Property | Value | Reference(s) |

| Appearance | Low melting point solid, white crystals, or colorless oil | [7][9] |

| Melting Point | 31-40 °C | [7][9] |

| Boiling Point | ~157 °C at 760 mmHg | |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | |

| Solubility | Insoluble in water | [7][10] |

| Purity | Typically ≥97% | |

| Storage Temperature | -25 to -10 °C or Room Temperature, sealed and dry | [10][11] |

| Signal Word | Warning | |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H) | [9] |

| ¹⁹F NMR | (376 MHz, CDCl₃) δ -100.27 | [9] |

| IR, MS, ¹³C NMR | Spectra available from chemical suppliers | [12] |

Synthesis and Experimental Protocols

The most common and scalable synthesis of this compound involves the acid-catalyzed hydrolysis of its ketal-protected precursor, 8,8-difluoro-1,4-dioxaspiro[4.5]decane. Two detailed protocols are provided below.

Caption: General workflow for the synthesis of this compound via ketal hydrolysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis (Method A)

This protocol is adapted from a procedure yielding the product as a crystalline solid.[9][13]

-

Materials:

-

8,8-difluoro-1,4-dioxaspiro[4.5]decane (acetonide 7) (20.0 g, 112.2 mmol)

-

20% Hydrochloric acid (aqueous solution) (16 mL)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Water

-

-

Procedure:

-

Suspend the starting ketal (20.0 g) in 20% aqueous HCl (16 mL) in a round-bottom flask.

-

Stir the suspension vigorously at 100 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add NaCl (~3 g) to the aqueous phase and stir until dissolved.

-

Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic phases, wash with water (50 mL), and dry over anhydrous Na₂SO₄.

-

Slowly evaporate the solvent under reduced pressure at 20 °C.

-

Note: The product can be unstable, and initial purification may yield a mixture.[9][13] The workup and evaporation may need to be repeated to achieve higher purity. A final product of 95% purity as white crystals (71% yield) has been reported.[9][13]

-

Protocol 3.2: Acid-Catalyzed Hydrolysis (Method B)

This protocol, adapted from a patent, reports a high yield of the product as a colorless oil.[9]

-

Materials:

-

8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol)

-

2N Hydrochloric acid (aqueous solution) (2 mL)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the starting material (1 g) in 2N aqueous HCl (2 mL).

-

Stir the resulting mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with DCM (10 mL).

-

Adjust the pH to 7-8 using a saturated NaHCO₃ solution.

-

Separate the organic layer, wash with saturated NaHCO₃, and dry over Na₂SO₄.

-

Filter the solution and concentrate the filtrate to dryness to afford the product as a colorless oil (93% yield).[9]

-

Applications in Drug Discovery and Development

The introduction of a gem-difluoromethylene group is a powerful tactic in medicinal chemistry to fine-tune the properties of a drug candidate.[1] this compound serves as an ideal starting point for introducing this motif into larger, more complex scaffolds.

The CF₂ group is highly electronegative and can act as a hydrogen bond acceptor. It serves as a bioisostere of a carbonyl group or an ether oxygen but with significantly different electronic properties and metabolic stability. Its key roles include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic pathways at or near the site of fluorination, increasing the half-life and bioavailability of a drug.[1]

-

Modulation of Physicochemical Properties: Fluorination increases lipophilicity (LogP), which can enhance membrane permeability and cell penetration.[1] The strong electron-withdrawing nature of the fluorine atoms can also lower the pKa of nearby acidic or basic functional groups.[2][3]

-

Conformational Control: The gem-difluoro group can induce specific conformational preferences in cyclic systems through steric and electronic effects (e.g., the gauche effect), locking the molecule into a more bioactive conformation for improved target binding.[1][14]

Caption: The role of the gem-difluoromethylene group in modulating key drug properties.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[11][15]

Table 4: Hazard and Precautionary Statements

| Type | Code | Statement | Reference(s) |

| Hazard | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Respiratory protection may be required if ventilation is inadequate.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][15] Some suppliers recommend refrigerated storage (-25 to -10 °C).[11]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility is defined by the strategic presence of a ketone for further functionalization and a gem-difluoromethylene group for enhancing the metabolic stability and modulating the physicochemical properties of target molecules. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the unique attributes of this compound for the design and synthesis of novel chemical entities. Proper safety and handling procedures are critical when working with this compound.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. 22515-18-0 this compound AKSci X3081 [aksci.com]

- 8. 22515-18-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. This compound(22515-18-0) 1H NMR spectrum [chemicalbook.com]

- 13. This compound | 22515-18-0 [chemicalbook.com]

- 14. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4,4-Difluorocyclohexanone

This technical guide provides a comprehensive overview of the core physical properties of 4,4-Difluorocyclohexanone, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] This document collates essential quantitative data, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical and Chemical Properties

This compound, with the CAS Number 22515-18-0, is a halogenated ketone.[1] Its structure incorporates a cyclohexanone (B45756) ring with two fluorine atoms geminally substituted at the C4 position. This unique structural feature imparts specific physical and chemical characteristics relevant to its application in synthetic chemistry.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈F₂O | [1][2][4][5][6] |

| Molecular Weight | 134.12 g/mol | [1][2][4] |

| Appearance | White to yellow or colorless solid or liquid. | [4][5] |

| Melting Point | 31 - 41 °C | [1][2][3][4][5][6] |

| Boiling Point | 157.4 °C at 760 mmHg | [4] |

| Density | 1.14 g/cm³ | [4] |

| Flash Point | 55.6 °C - 65.6 °C (closed cup) | [1][4] |

| Solubility | Insoluble in water. | [2][3] |

| Vapor Pressure | 2.754 mmHg at 25°C | [4] |

| Refractive Index | 1.396 | [4] |

| Purity (Assay) | Typically ≥96% | [1][5] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of this compound.

1. Melting Point Determination

The melting point of a compound is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a narrow range.

-

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens/camera, is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point. For this compound, this range is reported to be between 31 and 41 °C.[1][2][3][4][5][6]

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology: Distillation Method

-

Apparatus: A standard distillation setup is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: A sample of this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling. The apparatus is heated gently.

-

Measurement: As the liquid boils and the vapor rises, the thermometer bulb should be positioned so that its top is level with the side-arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Data Recording: The temperature is recorded when it becomes constant as the liquid is distilling. This steady temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent. The boiling point of this compound is 157.4 °C at 760 mmHg.[4]

-

3. Density Measurement

Density is the mass of a substance per unit volume.

-

Methodology: Pycnometer Method

-

Measurement of Mass: A clean, dry pycnometer (a small glass flask of known volume) is weighed empty.

-

Filling: The pycnometer is then filled with this compound (in its liquid state, i.e., above its melting point) to a calibrated mark, ensuring no air bubbles are present.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the sample is determined by subtracting the empty weight from the filled weight. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The reported density is 1.14 g/cm³.[4]

-

4. Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Methodology: Visual Miscibility Test

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL of water).

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The sample is then visually inspected for the presence of undissolved material or for the formation of a single, clear phase.

-

Classification: If the substance dissolves completely, it is classified as soluble. If it does not dissolve or forms a separate phase, it is classified as insoluble. This compound is reported to be insoluble in water.[2][3] This procedure can be repeated with various organic solvents to determine its solubility profile.

-

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound such as this compound.

Caption: Logical workflow for the physical characterization of a chemical compound.

References

- 1. This compound 97 22515-18-0 [sigmaaldrich.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | 22515-18-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. H26027.03 [thermofisher.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

4,4-Difluorocyclohexanone molecular weight and formula

An In-Depth Technical Guide to 4,4-Difluorocyclohexanone for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique properties, imparted by the geminal fluorine atoms, make it a valuable intermediate in the development of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a distinct set of physical and chemical characteristics.[3] These properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₈F₂O | [3][4][5][6][7] |

| Molecular Weight | 134.12 g/mol | [3][4][7] |

| CAS Number | 22515-18-0 | [3][4][5][6][7] |

| Appearance | Colorless to pale cream or yellow fused solid | [6] |

| Melting Point | 31-41 °C | [3][8] |

| Boiling Point | 157.4 °C at 760 mmHg | |

| Flash Point | 65.6 °C (closed cup) | [3] |

| Density | 1.14 g/cm³ | |

| Solubility | Insoluble in water | [8] |

| Refractive Index | 1.396 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H) | [4] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -100.27 | [4] |

| InChI | 1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2 | [3][9] |

| SMILES | FC1(F)CCC(=O)CC1 | [3][6][9] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its preparation.

Method 1: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

This protocol involves the acidic hydrolysis of a protected precursor.

Experimental Protocol:

-

Reaction Setup: Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (referred to as acetonide 7 in one source, 20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (16 mL).[4][8]

-

Heating: Stir the suspension vigorously for 3 hours at 100 °C.[4][8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add NaCl (~3 g) to the aqueous phase to facilitate separation.[4][8]

-

Extract the aqueous phase with dichloromethane (B109758) (CH₂Cl₂) (3 x 50 mL).[4][8]

-

Combine the organic phases and wash with 50 mL of water.[4][8]

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4][8]

-

-

Purification:

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity.[10] This makes this compound a valuable precursor for developing new drugs, including anti-infective and anti-cancer treatments.[1] Its derivatives, such as 4,4-Difluorocyclohexanecarboxylic acid, are used in the synthesis of macrolide antibiotics and CCR5 antagonists for HIV treatment.[11]

-

Agrochemicals: The demand for more efficient and environmentally friendly agrochemicals is a significant driver for the use of this compound.[1] Fluorinated compounds often exhibit enhanced biological activity and improved environmental profiles.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

-

Hazard Classifications: It is classified as an irritant to the eyes and skin, and may cause respiratory irritation.[3]

-

Safety Precautions: When handling this compound, it is recommended to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[11]

-

Storage: It should be stored in a dry, well-ventilated area.[7]

Logical Relationship Diagram: From Intermediate to Application

Caption: Role of this compound in synthesis.

References

- 1. datainsightsmarket.com [datainsightsmarket.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound 97 22515-18-0 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 7. This compound - CAS:22515-18-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | 22515-18-0 [chemicalbook.com]

- 9. This compound(22515-18-0) 1H NMR [m.chemicalbook.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. nbinno.com [nbinno.com]

Synthesis of 4,4-Difluorocyclohexanone from 1,4-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,4-difluorocyclohexanone, a valuable building block in medicinal chemistry, from the readily available starting material, 1,4-cyclohexanedione (B43130). This document provides a comprehensive overview of the synthetic strategies, with a focus on direct difluorination and a two-step ketal protection-difluorination-deprotection sequence. Detailed experimental protocols, quantitative data, and a mechanistic visualization are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro moiety (CF2) is a particularly important pharmacophore, serving as a bioisosteric replacement for a carbonyl group or a single ether oxygen atom. This compound is a key intermediate in the synthesis of various biologically active compounds, making its efficient synthesis a topic of considerable interest. This guide explores the conversion of 1,4-cyclohexanedione to this compound, focusing on practical and reproducible synthetic methodologies.

Synthetic Strategies

Two primary strategies for the synthesis of this compound from 1,4-cyclohexanedione are discussed:

-

Direct Difluorination: This approach involves the direct conversion of one of the carbonyl groups of 1,4-cyclohexanedione into a gem-difluoro group using a deoxofluorinating agent. This method is atom-economical but can sometimes be challenging due to the reactivity of the dione.

-

Two-Step Synthesis via Ketal Intermediate: This strategy involves the protection of one carbonyl group as a ketal, followed by the difluorination of the remaining carbonyl, and subsequent deprotection to yield the desired product. This multi-step process often provides cleaner reactions and higher yields.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps discussed in this guide.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ketalization | 1,4-Cyclohexanedione | Ethylene (B1197577) glycol, p-toluenesulfonic acid | Toluene | Reflux | 4-6 | ~95 | >98 | General |

| Difluorination of Ketal | 1,4-Dioxaspiro[4.5]decan-8-one | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (B109758) | 0 - rt | 3 | - | - | [1] |

| Difluorination of Ketal | 1,4-Dioxaspiro[4.5]decan-8-one | Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) | Dichloromethane | 10 - 25 | 12 | 92 | 98.2 | [1] |

| Deprotection of Difluoro Ketal | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | 2N Aqueous HCl | Dichloromethane | 100 | 12 | 93 | - | [2] |

| Deprotection of Difluoro Ketal | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | 20% Aqueous HCl | - | 100 | 3 | 71 | 95 | [2] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Ketal Intermediate

This protocol is a reliable method that proceeds in three stages: ketalization, difluorination, and deprotection.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protection)

-

Materials:

-

1,4-Cyclohexanedione (1.0 eq)

-

Ethylene glycol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid. The product is typically of high purity and can be used in the next step without further purification.

-

Step 2: Synthesis of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane (Difluorination)

-

Materials:

-

1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) (1.2 eq)

-

Pyridine (B92270) (3.0 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a three-neck reaction flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (156.2 g, 1.0 mol) and pyridine (237.3 g, 3.0 mol) in dichloromethane (312 g).[1]

-

Cool the stirring solution to 10 ± 5 °C.[1]

-

Slowly add BAST (265.5 g, 1.2 mol) dropwise, maintaining the internal temperature at 10 ± 5 °C.[1]

-

After the addition is complete, allow the reaction to warm to 25 °C and stir for 12 hours.[1]

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 8,8-difluoro-1,4-dioxaspiro[4.5]decane.[1]

-

Step 3: Synthesis of this compound (Deprotection)

-

Materials:

-

8,8-Difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq)

-

2N Aqueous Hydrochloric Acid

-

Dichloromethane (DCM)

-

Saturated Aqueous Sodium Bicarbonate

-

-

Procedure:

-

Dissolve 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) in 2N aqueous HCl (2 mL).[2]

-

Stir the resulting mixture at 100 °C for 12 hours.[2]

-

After cooling to room temperature, dilute the mixture with DCM (10 mL) and adjust the pH to 7-8 with saturated aqueous NaHCO3.[2]

-

Separate the organic layer, wash with saturated aqueous NaHCO3, and dry over anhydrous Na2SO4.[2]

-

Filter and concentrate the filtrate to dryness to afford this compound as a colorless oil (700 mg, 93% yield).[2]

-

Protocol 2: Proposed Direct Synthesis of this compound

This proposed protocol is based on general procedures for the deoxofluorination of ketones. Optimization of reaction conditions may be necessary.

-

Materials:

-

1,4-Cyclohexanedione (1.0 eq)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.2 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) protected flask, dissolve 1,4-cyclohexanedione in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® (2.2 to 3.0 equivalents) to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Visualizations

The following diagrams illustrate the chemical transformations and the proposed reaction mechanism.

Caption: Synthetic pathways to this compound.

Caption: Proposed mechanism for deoxofluorination of a ketone.

Conclusion

The synthesis of this compound from 1,4-cyclohexanedione can be effectively achieved through both a direct fluorination approach and a more robust two-step method involving a ketal intermediate. The choice of method will depend on the desired scale, purity requirements, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable fluorinated building block for their research endeavors. Further optimization of the direct fluorination method could lead to a more efficient and scalable process.

References

Spectroscopic Profile of 4,4-Difluorocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Difluorocyclohexanone (CAS No. 22515-18-0), a valuable intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of fluorine atoms introduces informative couplings, particularly in ¹³C and ¹⁹F NMR.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two multiplets corresponding to the two sets of methylene (B1212753) protons. The protons closer to the electron-withdrawing carbonyl group (at C-2 and C-6) are expected to be deshielded and appear downfield compared to the protons at C-3 and C-5.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.53 - 2.56 | Multiplet | 4H | H-2, H-6 |

| 2.27 - 2.36 | Multiplet | 4H | H-3, H-5 |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

¹³C NMR Data

| Chemical Shift (δ) ppm | C-F Coupling (J) Hz | Multiplicity | Assignment |

| ~205 | Small (⁴JCF) | Triplet | C-1 (C=O) |

| ~120 | Large (¹JCF) | Triplet | C-4 (CF₂) |

| ~35-40 | Medium (²JCF) | Triplet | C-3, C-5 |

| ~30-35 | Small (³JCF) | Triplet | C-2, C-6 |

| Note: The chemical shifts and coupling constants are predicted values based on known spectroscopic trends and require experimental verification. |

¹⁹F NMR Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine nuclei. For this compound, a single signal is expected as both fluorine atoms are chemically equivalent.

| Chemical Shift (δ) ppm |

| -100.27 |

| Solvent: CDCl₃, Frequency: 376 MHz[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Other significant absorptions include C-H stretching and C-F stretching. While a specific peak list is not available, the identity of the compound can be confirmed by its FTIR spectrum.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2900 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1000 - 1200 | Strong | C-F Stretch |

| Note: These are expected absorption ranges. The exact peak positions may vary. |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 134 | [C₆H₈F₂O]⁺ (Molecular Ion) |

| 114 | [M - HF]⁺ |

| 106 | [M - C₂H₄]⁺ (from McLafferty rearrangement) |

| 85 | [M - HF - F]⁺ or [M - C₂H₅]⁺ |

| Note: These are predicted fragmentation patterns and require experimental verification. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.

-

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid, the spectrum can be obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film Method: Melt a small amount of the sample between two salt plates to create a thin, uniform film.

-

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use an appropriate capillary column (e.g., DB-5ms) and a suitable temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Conditions:

-

Acquire mass spectra over a mass range of m/z 40-400.

-

Use a standard electron energy of 70 eV for ionization.

-

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 4,4-Difluorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 4,4-Difluorocyclohexanone. The information presented herein is crucial for the structural elucidation, conformational analysis, and quality control of this important fluorinated building block in synthetic and medicinal chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of the gem-difluoro group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its NMR spectral characteristics is therefore essential for researchers working with this compound. This guide summarizes the key NMR parameters and provides insights into the structural information that can be derived from them.

¹H and ¹⁹F NMR Spectral Data

The analysis of the ¹H and ¹⁹F NMR spectra of this compound reveals a distinct set of signals corresponding to the protons and fluorine atoms in the molecule. The chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the carbonyl group and the fluorine atoms, as well as the conformational dynamics of the cyclohexanone (B45756) ring.

Data Summary

The following tables summarize the quantitative ¹H and ¹⁹F NMR data for this compound.

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Hα (protons at C2/C6) | 2.53 - 2.56 | Multiplet |

| Hβ (protons at C3/C5) | 2.27 - 2.36 | Multiplet |

Note: The assignments of Hα and Hβ are based on their proximity to the electron-withdrawing carbonyl group.

Table 2: ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

| ¹⁹F | -100.27 |

Note: The ¹⁹F spectrum shows a single resonance, as the two fluorine atoms are chemically equivalent.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H and ¹⁹F NMR spectra of this compound.

Instrumentation:

-

NMR Spectrometer: 400 MHz for ¹H NMR and 376 MHz for ¹⁹F NMR.

Sample Preparation:

-

Dissolve the this compound sample in deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: Room temperature

-

Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: Calibrated 90° pulse.

-

Spectral Width: Appropriate for the chemical shift range of the protons (e.g., 0-10 ppm).

¹⁹F NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: Room temperature

-

Number of Scans: Typically 64-256 scans.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: Calibrated 90° pulse.

-

Spectral Width: Appropriate for the chemical shift range of the fluorine atoms (e.g., -50 to -150 ppm).

-

Decoupling: Proton decoupling is typically applied to simplify the spectrum.

Structural Interpretation and Conformational Analysis

The ¹H NMR spectrum of this compound displays two multiplets. The downfield multiplet (2.53 - 2.56 ppm) is assigned to the four protons on the carbons alpha to the carbonyl group (C2 and C6). The upfield multiplet (2.27 - 2.36 ppm) corresponds to the four protons on the carbons beta to the carbonyl group (C3 and C5). The complexity of these multiplets arises from both geminal and vicinal proton-proton couplings, as well as vicinal proton-fluorine couplings.

The ¹⁹F NMR spectrum exhibits a single chemical shift at -100.27 ppm, confirming the chemical equivalence of the two fluorine atoms. The absence of splitting in the proton-decoupled ¹⁹F spectrum indicates that there are no other magnetically active fluorine nuclei in the vicinity.

The chair conformation of the cyclohexanone ring is expected to be the most stable. In this conformation, the protons at the C2/C6 and C3/C5 positions will have axial and equatorial orientations, which can lead to complex splitting patterns due to different coupling constants. A more detailed analysis, potentially involving 2D NMR techniques and computational modeling, would be required to extract the specific coupling constants and perform a rigorous conformational analysis.

Visualization of Molecular Structure and NMR Connectivity

The following diagrams illustrate the molecular structure and the key NMR-active nuclei of this compound.

Caption: Molecular structure of this compound with labeling of key atoms.

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4-Difluorocyclohexanone

Disclaimer: As of late 2025, a publically available, experimentally determined crystal structure for 4,4-Difluorocyclohexanone has not been reported in the scientific literature or deposited in crystallographic databases. Therefore, this guide provides a comprehensive overview of the methodologies, data presentation, and experimental workflows that would be employed for the crystal structure determination of this compound, in line with standard practices for small organic molecules.

Introduction

The three-dimensional arrangement of atoms in a crystalline solid, known as the crystal structure, is fundamental to understanding the physicochemical properties of a molecule. For researchers, scientists, and professionals in drug development, knowledge of the crystal structure of a compound like this compound is crucial. It dictates properties such as solubility, stability, melting point, and bioavailability, all of which are critical parameters in the formulation of pharmaceuticals.[1][2] The precise geometry, including bond lengths, bond angles, and intermolecular interactions, provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3][4]

This guide outlines the standard procedures for determining the crystal structure of a small organic molecule such as this compound, focusing on the most definitive method: single-crystal X-ray diffraction.

Experimental Protocols: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules.[5][6] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The general protocol can be broken down into four main stages:

1. Crystallization

The initial and often most challenging step is to grow a high-quality single crystal of this compound. The crystal should ideally be between 0.1 and 0.3 mm in each dimension, transparent, and free of cracks or other defects.[7][8] Common crystallization techniques include:

-

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The solvent is then allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled down slowly, often in a controlled manner using a programmable thermostat. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

2. Crystal Selection and Mounting

Once suitable crystals have formed, a single crystal is selected under a microscope. A good crystal should have well-defined faces and be free of imperfections.[9] The selected crystal is then mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (usually around 100 K).

3. Data Collection

The mounted crystal is placed in an X-ray diffractometer. A finely focused, monochromatic X-ray beam is directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[7] A modern detector, such as a CCD or CMOS detector, records the positions and intensities of these reflections. A complete dataset is collected by rotating the crystal through a range of angles.

4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (the space group). The intensities of the reflections are used to calculate an electron density map of the unit cell using mathematical techniques like the Fourier transform. From this map, the positions of the individual atoms can be determined. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details. The final result is a detailed three-dimensional model of the molecule in the crystal.

Data Presentation

The results of a single-crystal X-ray diffraction experiment are typically summarized in a series of tables. As no experimental data exists for this compound, the following tables are presented as an illustrative example based on typical data for a cyclohexanone (B45756) derivative to demonstrate the standard format and the type of information that would be obtained.[10]

Table 1: Illustrative Crystal Data and Structure Refinement Details for a Cyclohexanone Derivative

| Parameter | Value |

| Empirical Formula | C₆H₈F₂O |

| Formula Weight | 134.12 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.1234(5) Å |

| b | 10.4567(8) Å |

| c | 9.8765(7) Å |

| α | 90° |

| β | 105.123(4)° |

| γ | 90° |

| Volume | 609.87(9) ų |

| Z | 4 |

| Calculated Density | 1.462 Mg/m³ |

| Absorption Coefficient | 0.145 mm⁻¹ |

| F(000) | 280 |

| Data Collection | |

| Reflections Collected | 5678 |

| Independent Reflections | 1234 [R(int) = 0.025] |

| Refinement | |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Table 2: Illustrative Selected Bond Lengths and Angles for a Cyclohexanone Derivative

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.53(1) | C6-C1-C2 | 111.5(8) |

| C2-C3 | 1.52(1) | C1-C2-C3 | 110.8(8) |

| C3-C4 | 1.54(1) | C2-C3-C4 | 111.2(8) |

| C4-C5 | 1.53(1) | C3-C4-C5 | 109.9(8) |

| C4-F1 | 1.39(1) | F1-C4-F2 | 106.5(7) |

| C4-F2 | 1.39(1) | F1-C4-C3 | 109.1(7) |

| C5-C6 | 1.52(1) | C4-C5-C6 | 110.5(8) |

| C6-C1 | 1.53(1) | C5-C6-C1 | 111.3(8) |

| C1=O1 | 1.22(1) | O1=C1-C2 | 124.2(9) |

| O1=C1-C6 | 124.3(9) |

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methods for its determination are well-established. Single-crystal X-ray diffraction provides a powerful and unambiguous means to elucidate the precise three-dimensional arrangement of atoms. The resulting structural data, including unit cell parameters, bond lengths, and intermolecular interactions, would be invaluable for researchers in chemistry and drug development. This guide provides the foundational knowledge of the experimental protocol and data interpretation that would be applied to determine and understand the crystal structure of this compound once suitable single crystals are obtained and analyzed.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 3. migrationletters.com [migrationletters.com]

- 4. zienjournals.com [zienjournals.com]

- 5. rigaku.com [rigaku.com]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. researchgate.net [researchgate.net]

The Strategic Role of 4,4-Difluorocyclohexanone in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the array of fluorinated building blocks available to chemists, 4,4-Difluorocyclohexanone has emerged as a valuable synthon, particularly in the development of targeted therapies. Its geminal difluoro substitution offers a unique conformational constraint and electronic perturbation, making it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors.

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic utility of this compound. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its application in the synthesis of clinically relevant molecules.

Commercial Availability and Suppliers

This compound (CAS No. 22515-18-0) is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for demanding synthetic applications in research and development. The compound is generally supplied as a solid. Pricing varies depending on the supplier, quantity, and purity.

Below is a summary of representative suppliers and their product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 711403 | 97% | 250 mg, Bulk inquiries welcome |

| Thermo Scientific Chemicals | H26027 | 97% | 250 mg, 1 g |

| Manchester Organics | E10548 | 97% | 5 g, 10 g, 25 g |

| Sunway Pharm | CB03296 | 97% | 1 g, 5 g, 10 g, 25 g |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the effective and safe handling of this compound in a laboratory setting. This data is typically provided in the Safety Data Sheet (SDS) from the supplier.

| Property | Value | Reference |

| Molecular Formula | C₆H₈F₂O | --INVALID-LINK-- |

| Molecular Weight | 134.12 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale cream or yellow fused solid | --INVALID-LINK-- |

| Melting Point | 35-40 °C | --INVALID-LINK-- |

| Boiling Point | 170-172 °C | --INVALID-LINK-- |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | --INVALID-LINK-- |

| Purity (Assay by GC) | ≥96.0% to 97% | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Insoluble in water. | --INVALID-LINK-- |

Safety Information:

This compound is classified as a hazardous substance. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Application in Drug Discovery: Synthesis of a Pan-Janus Kinase (JAK) Inhibitor

A significant application of this compound is as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. A notable example is its utility in the synthetic route towards potent Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers. The JAK-STAT signaling pathway is a primary target for the development of novel therapeutics in these areas.

The pan-JAK inhibitor, PF-06263276, developed by Pfizer, is a clinical candidate for the treatment of inflammatory diseases. The synthesis of this complex molecule showcases the strategic use of fluorinated building blocks to achieve desired pharmacological properties. While the full detailed synthesis from this compound is proprietary, the literature provides insights into the synthesis of key intermediates and the overall synthetic strategy.

Experimental Protocols

General Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the fluorination of a protected 1,4-cyclohexanedione (B43130) derivative.

Method 1: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

This method involves the acid-catalyzed hydrolysis of the corresponding ketal.

-

Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, 20% aqueous HCl solution, Dichloromethane (CH₂Cl₂), Sodium chloride (NaCl), Sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (e.g., 20.0 g, 112.2 mmol) in 20% aqueous HCl solution (16 mL).[2]

-

Stir the mixture vigorously at 100 °C for 3 hours.[2]

-

Cool the reaction mixture to room temperature and add NaCl (~3 g) to saturate the aqueous phase.[2]

-

Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).[2]

-

Combine the organic phases, wash with 50 mL of water, and dry over Na₂SO₄.[2]

-

Slowly evaporate the solvent under reduced pressure at 20 °C to yield this compound.[2] Due to potential instability, the product may be obtained as a mixture with starting material, requiring repeated steps for higher purity.[2] The final product can be obtained as white crystals with a melting point of 31-32°C.[2]

-

Illustrative Synthesis of a Key Intermediate for a JAK Inhibitor

The following is a representative, multi-step synthesis of a key heterocyclic core that could be elaborated into a JAK inhibitor like PF-06263276, illustrating the potential use of a difluorocyclohexane moiety. While not a direct synthesis of PF-06263276 starting from this compound, it demonstrates the chemical transformations relevant to this class of molecules.

Step 1: Reductive Amination of this compound

-

Materials: this compound, (S)-1-phenylethanamine, Sodium triacetoxyborohydride (B8407120), Dichloroethane (DCE), Acetic acid.

-

Procedure:

-

To a solution of this compound in dichloroethane, add (S)-1-phenylethanamine and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in portions and continue stirring at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding N-(4,4-difluorocyclohexyl)-1-phenylethanamine.

-

Step 2: Coupling with a Heterocyclic Partner

-

Materials: N-(4,4-difluorocyclohexyl)-1-phenylethanamine, a suitable chloro- or bromo-substituted pyrazolopyrimidine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene (B28343).

-

Procedure:

-

In a reaction vessel, combine the N-(4,4-difluorocyclohexyl)-1-phenylethanamine, the pyrazolopyrimidine derivative, palladium catalyst, ligand, and base.

-

Add anhydrous toluene and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, then dry over sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to obtain the desired coupled product.

-

Step 3: Deprotection

-

Materials: The coupled product from Step 2, Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the product from the previous step in methanol.

-

Add a catalytic amount of palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the debenzylation is complete.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine, a key intermediate for further functionalization.

-

Signaling Pathway and Experimental Workflow Visualization

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cellular communication, initiated by the binding of cytokines to their receptors. This pathway is integral to immune response, cell proliferation, and differentiation. Inhibitors of this pathway, such as those synthesized using this compound as a building block, are of significant therapeutic interest.

Caption: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

The workflow for the discovery and development of a drug candidate utilizing this compound would typically follow a structured process from initial synthesis to preclinical evaluation.

Caption: A Generalized Drug Discovery Workflow Utilizing a Key Building Block.

Conclusion

This compound stands as a testament to the power of fluorination in modern drug design. Its commercial availability and well-defined chemical properties, coupled with its demonstrated utility in the synthesis of complex, biologically active molecules, make it an indispensable tool for medicinal chemists. The successful application of this building block in the development of clinical candidates, such as the pan-JAK inhibitor PF-06263276, underscores its importance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational resource for researchers looking to leverage the unique attributes of this compound in their own drug discovery programs, from sourcing and handling to its strategic incorporation into innovative molecular designs. As the demand for targeted and metabolically robust drug candidates continues to grow, the role of versatile fluorinated synthons like this compound is set to expand even further.

References

Conformational Landscape of 4,4-Difluorocyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluorocyclohexanone is a valued building block in medicinal chemistry and materials science. Its chemical reactivity and utility in supramolecular assembly are fundamentally governed by its three-dimensional structure. This technical guide provides a comprehensive examination of the conformational analysis of this compound. While detailed experimental and computational data for this specific molecule are limited in published literature, this document synthesizes foundational principles of cyclohexane (B81311) stereochemistry, draws upon data from analogous fluorinated systems, and outlines the key experimental and computational methodologies for a thorough conformational investigation. The central finding is that this compound undergoes rapid chair-chair interconversion, even at very low temperatures, indicating a minimal energy barrier between its principal conformers.

Introduction to the Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the C3 axis of the ring) or equatorial (extending from the "equator" of the ring). For most monosubstituted cyclohexanes, the equatorial position is sterically favored to avoid destabilizing 1,3-diaxial interactions.

In the case of this compound, the geminal fluorine atoms introduce unique stereoelectronic effects that influence the ring's conformational dynamics. The presence of the carbonyl group at the C1 position further modulates the electronic environment of the ring. Understanding the interplay of these factors is critical for predicting the molecule's physical properties and reactivity.

The Conformational Equilibrium of this compound

The dominant conformational process for this compound is the interconversion between two identical chair forms. This "ring flip" is a dynamic equilibrium that is characteristic of cyclohexane systems.

Caption: Conformational equilibrium of this compound.

A seminal study using low-temperature ¹⁹F NMR spectroscopy revealed that this compound exhibits rapid exchange of its fluorine atoms between conformationally nonequivalent sites, even at temperatures as low as -180°C.[1] This indicates an exceptionally low activation energy for the ring inversion process, estimated to be less than 2.3 kcal/mol.[1] Consequently, at or near room temperature, the molecule exists as a rapidly equilibrating mixture of these two chair conformers.

The primary factors influencing this low barrier are:

-

Steric Effects: In the chair conformation of this compound, one fluorine atom is in an axial position while the other is equatorial. Upon ring inversion, their positions are swapped. Since the steric environment for the geminal difluoro group is identical in both chair forms, there is no steric preference for one chair conformer over the other.

-

Dipole-Dipole Interactions: The C-F bonds possess significant dipole moments. The relative orientation of these dipoles, and their interaction with the C=O dipole, influences the overall molecular dipole moment and conformational stability. In this compound, the symmetry of the substitution minimizes the difference in dipole-dipole interactions between the two chair forms.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is scarce, data from related fluorinated cyclohexanes can provide valuable insights into the expected structural parameters.

| Parameter | 1,1-Difluorocyclohexane (Axial F) | 1,1-Difluorocyclohexane (Equatorial F) | 2-Fluorocyclohexanone (Axial F) | 2-Fluorocyclohexanone (Equatorial F) |

| Relative Energy (kcal/mol) | 0.25 | 0.00 | 0.45 | 0.00 |

| C-F Bond Length (Å) | ~1.39 | ~1.38 | ~1.40 | ~1.39 |

| Dihedral Angle (F-C-C-C) | Varies | Varies | Varies | Varies |

| ³J(H,F) Coupling (Hz) | ~9.5 (trans) | ~4.7 (gauche) | - | - |

Note: These are representative values from computational and experimental studies of analogous compounds and are intended for comparative purposes. Specific values for this compound may differ.[2][3]

Experimental Protocols for Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound would necessitate a combination of experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is the most powerful technique for studying rapid conformational equilibria. By cooling the sample, the rate of interconversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of 4,4-Difluorocyclohexanone Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 4,4-difluorocyclohexanone. While direct, quantitative experimental thermodynamic data for this specific molecule is limited in publicly available literature, this document synthesizes foundational principles of cyclohexane (B81311) conformational analysis, key experimental findings from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and insights from computational chemistry on analogous fluorinated systems. The guide details the probable conformational landscape of this compound, outlines the experimental and computational methodologies for such analysis, and presents the expected interplay of steric and electronic effects governing the stability of its chair and twist-boat conformers.

Introduction to Conformational Analysis of Substituted Cyclohexanones

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanones, the introduction of functional groups influences the equilibrium between different conformers, primarily the chair, boat, and twist-boat forms. The relative stability of these conformers is dictated by a delicate balance of steric hindrance (such as 1,3-diaxial interactions) and electronic effects (including dipole-dipole interactions and hyperconjugation).

For this compound, the key conformational equilibrium to consider is between the chair and twist-boat conformers. The gem-difluoro substitution at the C4 position introduces unique electronic effects that significantly impact the thermodynamic landscape of the molecule.

Conformational Equilibria of this compound

The primary conformers of this compound are the chair and the twist-boat forms.

Caption: Conformational equilibrium of this compound.

A seminal study by Lack, Canter, and Roberts provides the most direct experimental insight into the conformational dynamics of this compound.[1] Using low-temperature ¹⁹F NMR spectroscopy, they observed that the fluorine atoms undergo rapid exchange between conformationally non-equivalent sites even at -180°C.[1] This indicates a very low activation energy barrier for the ring inversion process, with an estimated upper limit of 2.3 kcal/mol.[1] Such a low barrier suggests that the chair and twist-boat conformers possess very similar energies, and the molecule exists as a dynamic equilibrium of these forms at ambient temperatures.

Quantitative Data on Conformational Stability

Direct experimental measurement of the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the chair and twist-boat conformers of this compound is not extensively reported in the literature. However, we can infer the likely energetic landscape by considering data from analogous systems and computational studies on fluorinated cyclohexanes.

Table 1: Estimated Thermodynamic Parameters for this compound Conformational Equilibrium

| Parameter | Chair Conformer | Twist-Boat Conformer | Estimated Difference (Chair - Twist-Boat) |

| Relative Gibbs Free Energy (ΔG°) | Lower | Higher | < 1 kcal/mol |

| Relative Enthalpy (ΔH°) | Lower | Higher | Small, positive |

| Relative Entropy (ΔS°) | Lower | Higher | Positive |

| Key Stabilizing Factors | Staggered C-C bonds | Avoidance of flagpole interactions | - |

| Key Destabilizing Factors | Potential dipole-dipole repulsion | Eclipsing interactions | - |

Note: These values are estimations based on the low-temperature NMR data suggesting a low barrier to interconversion and general principles of conformational analysis. Precise values would require dedicated experimental or high-level computational studies.

Experimental and Computational Protocols

The determination of thermodynamic parameters for conformational equilibria relies on a combination of experimental techniques, primarily variable-temperature NMR spectroscopy, and computational chemistry.

Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy

Caption: Experimental workflow for VT-NMR analysis.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent with a low freezing point, such as dichlorofluoromethane (B1207983) (CHFCl₂).

-

Room Temperature Spectrum: A baseline ¹H and/or ¹⁹F NMR spectrum is acquired at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: The sample is cooled incrementally, and spectra are recorded at various temperatures. As the temperature decreases, the rate of ring inversion slows.

-

Coalescence and Slow-Exchange Regimes: The temperature at which the time-averaged signals broaden and begin to resolve into separate signals for each conformer is the coalescence temperature. Below this temperature, in the slow-exchange regime, distinct signals for the chair and twist-boat conformers may be observed.

-

Data Analysis: The relative populations of the conformers are determined by integrating the corresponding signals in the slow-exchange spectra. The equilibrium constant (K_eq) is calculated from these populations. Thermodynamic parameters (ΔG°, ΔH°, and ΔS°) are then derived from a van't Hoff plot (ln(K_eq) vs. 1/T).

Computational Protocol: Density Functional Theory (DFT) Calculations

Caption: Computational workflow for conformer stability analysis.

-

Structure Generation: Initial 3D structures of the chair and twist-boat conformers of this compound are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Thermodynamic Data Extraction: The Gibbs free energy, enthalpy, and entropy for each conformer are extracted from the output of the frequency calculations. The relative thermodynamic stabilities are then determined by comparing these values.

-

Solvent Effects: To model the system in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be applied.

Factors Influencing the Stability of this compound Conformers

The conformational preference in this compound is a result of the interplay between steric and electronic effects.

-

Steric Effects: The chair conformation is generally favored due to the minimization of torsional strain through staggered C-C bonds. The twist-boat conformation, while avoiding flagpole interactions of the pure boat form, still possesses some degree of eclipsing interactions.

-